L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 147126-67-8
VCID: VC0139050
InChI: InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
SMILES: CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Molecular Formula: C16H26O5S
Molecular Weight: 330.439

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

CAS No.: 147126-67-8

Cat. No.: VC0139050

Molecular Formula: C16H26O5S

Molecular Weight: 330.439

* For research use only. Not for human or veterinary use.

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate - 147126-67-8

Specification

CAS No. 147126-67-8
Molecular Formula C16H26O5S
Molecular Weight 330.439
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Standard InChI InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
Standard InChI Key JYUPOLQFLIRYEQ-UHKOUBLRSA-N
SMILES CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound’s structure consists of:

  • Cyclohexane backbone: Derived from L-menthol, with a chiral configuration (1R,2S,5R) .

  • Oxathiolane ring: A five-membered heterocycle containing sulfur and oxygen atoms.

  • Acetyloxy and carboxylate groups: Functional groups enabling further chemical transformations.

Key Properties:

PropertyValueSource
CAS No.200396-20-9
Molecular FormulaC₁₆H₂₆O₅S
Molecular Weight330.44 g/mol
SMILESCC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
IUPAC Name[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate

A stereoisomer (CAS No. 147027-09-6) with (2R,5R) configuration is also documented, differing in the oxathiolane ring’s stereochemistry .

Synthesis and Manufacturing Methods

Supply-Centered Synthesis Approach

Recent protocols prioritize cost-effective starting materials and sustainable solvents:

  • Esterification: L-Menthol reacts with thioglycolic acid in toluene to form the menthyl ester (98% yield) .

  • Sulfenyl Chloride Formation: Sulfuryl chloride converts the ester into a sulfenyl chloride intermediate .

  • Oxathiolane Cyclization: Reaction with vinyl acetate at −20°C followed by heating in acetonitrile/water yields the oxathiolane ring .

Synthesis Optimization:

StepConditionsYieldPuritySource
EsterificationToluene, 0°C, 2h98%>99%
Cyclization70°C, 4h56%>99%

Alternative Routes and Challenges

  • Chiral Resolution: Early methods relied on enzymatic resolution (e.g., Klebsiella oxytoca) for stereoselective synthesis .

  • Catalyst Development: Ni/H-β-38 extrudates enhance menthol production from citral, reducing defunctionalization byproducts .

Applications in Pharmaceutical Synthesis

Emtricitabine and Lamivudine Production

The compound serves as a precursor to:

  • Emtricitabine (FTC): Hydrolysis of the oxathiolane ring and nucleobase coupling yield the final drug .

  • Lamivudine (3TC): Similar pathways, with modifications to the nucleobase structure .

Key Steps:

DrugReaction StepYieldSource
EmtricitabineHydrolysis to 2'-deoxy-5-fluorocytidine99%
LamivudineCoupling with cytosine analog>95%
ParameterSpecificationSource
Temperature−20°C
Solvent CompatibilityToluene, acetonitrile

Stereoselectivity and Isomerism

Stereochemical Importance

The (1R,2S,5R) configuration ensures bioactivity in antiviral drugs. Misconfigurations (e.g., (2R,5R)) are inactive .

Stereoisomer Comparison:

CAS No.ConfigurationApplicationSource
200396-20-9(1R,2S,5R)Active intermediate
147027-09-6(2R,5R)Reference standard

Recent Research and Developments

Supply-Centered Synthesis

A 2020 protocol minimized solvent use and prioritized low-cost reagents (e.g., vinyl acetate, thioglycolic acid) .

Catalytic Innovations

Ni/H-β-38 catalysts improve menthol synthesis from citral, achieving >90% yield and >99% purity .

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